2-[(2-Methoxyethyl)amino]-5-(thiophen-2-yl)benzonitrile
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Overview
Description
2-[(2-Methoxyethyl)amino]-5-(thiophen-2-yl)benzonitrile is an organic compound with the molecular formula C14H14N2OS It is characterized by the presence of a benzonitrile core substituted with a thiophene ring and a methoxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethyl)amino]-5-(thiophen-2-yl)benzonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the benzonitrile and methoxyethylamino groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)amino]-5-(thiophen-2-yl)benzonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
2-[(2-Methoxyethyl)amino]-5-(thiophen-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-(thiophen-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl)amine: Shares the methoxyethylamino group but lacks the thiophene and benzonitrile components.
Indole Derivatives: Contain a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
2-[(2-Methoxyethyl)amino]-5-(thiophen-2-yl)benzonitrile is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and materials science .
Properties
Molecular Formula |
C14H14N2OS |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-(2-methoxyethylamino)-5-thiophen-2-ylbenzonitrile |
InChI |
InChI=1S/C14H14N2OS/c1-17-7-6-16-13-5-4-11(9-12(13)10-15)14-3-2-8-18-14/h2-5,8-9,16H,6-7H2,1H3 |
InChI Key |
LPANXCURRVBCSK-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C2=CC=CS2)C#N |
Origin of Product |
United States |
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